
4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide typically involves the reaction of 4-chloro-5-amino-6-(ethylamino)pyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide
- 4-(5-Amino-6-(propylamino)pyrimidin-4-ylamino)benzamide
Uniqueness
4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide is unique due to its specific structural features, such as the ethylamino group attached to the pyrimidine ring. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1206969-06-3 |
|---|---|
Molecular Formula |
C13H16N6O |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
4-[[5-amino-6-(ethylamino)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C13H16N6O/c1-2-16-12-10(14)13(18-7-17-12)19-9-5-3-8(4-6-9)11(15)20/h3-7H,2,14H2,1H3,(H2,15,20)(H2,16,17,18,19) |
InChI Key |
QIDOWXIGWQEAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


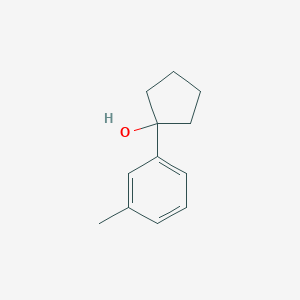
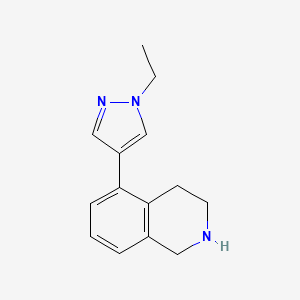
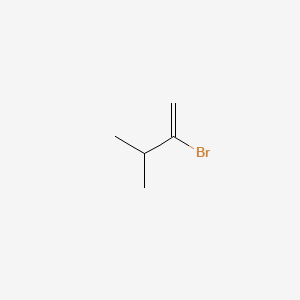
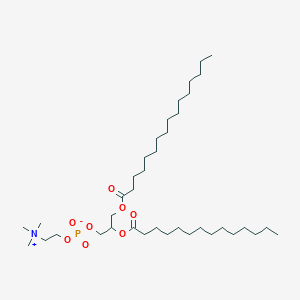


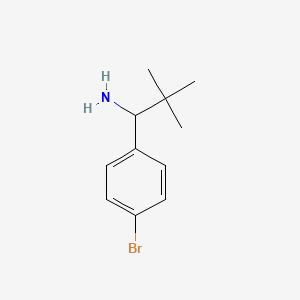
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)

![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)



![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)
